molecular formula C16H22N2O4 B2390770 N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide CAS No. 1351612-78-6

N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide

Cat. No. B2390770
CAS RN: 1351612-78-6
M. Wt: 306.362
InChI Key: BWBKWTSHYDEQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide, also known as HPO, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Synthesis and Structural Characterization

Research on related compounds has highlighted the significance of pyran derivatives in the synthesis and structural characterization of new chemical entities. For instance, studies have focused on the synthesis, characterization, and the identification of antitumor, antifungal, and antibacterial activities of pyrazole derivatives, showcasing the utility of these compounds in developing potential therapeutic agents (Titi et al., 2020). Similar investigations into Ni(II) complexes with Schiff base ligands have explored their DNA/protein interactions and cytotoxicity, further emphasizing the relevance of such compounds in medicinal chemistry (Yu et al., 2017).

Corrosion Inhibition

The application of pyran-2-one derivatives, closely related to the compound of interest, has been studied for their corrosion inhibition performance on mild steel in acidic media. This research underscores the potential of these compounds in industrial applications, particularly in protecting metals against corrosion (El Hattak et al., 2021).

Catalytic and Antioxidant Activities

Coordination complexes constructed from pyrazole-acetamide derivatives have been explored for their catalytic properties and antioxidant activities. These studies highlight the functional versatility of pyrazole-based compounds, indicating their potential in catalysis and as antioxidants (Chkirate et al., 2019).

Antitumor Potential

The antitumor potential of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has been investigated, revealing promising activities against hepatocellular carcinoma cell lines. This research points to the possibility of developing new antitumor agents based on the structural framework of pyrazole derivatives (Gomha et al., 2016).

Photovoltaic Applications

Furthermore, the synthesis and devices characterization of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups have been explored for their application in solar cells. This research demonstrates the potential of pyrazole derivatives in the field of renewable energy, particularly in the development of dye-sensitized solar cells (El-Menyawy et al., 2019).

properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-N'-(1-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-12(13-5-3-2-4-6-13)18-15(20)14(19)17-11-16(21)7-9-22-10-8-16/h2-6,12,21H,7-11H2,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBKWTSHYDEQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.